N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
CAS No.: 63967-10-2
Cat. No.: VC3745377
Molecular Formula: C14H11N5OS
Molecular Weight: 297.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63967-10-2 |
|---|---|
| Molecular Formula | C14H11N5OS |
| Molecular Weight | 297.34 g/mol |
| IUPAC Name | N-[3-(5-sulfanylidene-2H-tetrazol-1-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C14H11N5OS/c20-13(10-5-2-1-3-6-10)15-11-7-4-8-12(9-11)19-14(21)16-17-18-19/h1-9H,(H,15,20)(H,16,18,21) |
| Standard InChI Key | KJOCCCCUKDDDDA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3C(=S)N=NN3 |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3C(=S)N=NN3 |
Introduction
Chemical Properties and Structure
Basic Identification and Molecular Characteristics
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide is identified by its CAS number 63967-10-2. It possesses a molecular formula of C14H11N5OS with a molecular weight of 297.34 g/mol. The compound's structure consists of three main components: a tetrazole ring with a mercapto (thiol) group at the 5-position, a phenyl group at the 1-position of the tetrazole, and a benzamide moiety attached to the phenyl group at the 3-position.
Structural Features
The structural complexity of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide contributes to its unique chemical properties. The tetrazole ring provides a nitrogen-rich environment with specific electronic distribution patterns. The mercapto group at the 5-position of the tetrazole introduces sulfur chemistry, including the potential for redox reactions and metal coordination. The benzamide functionality offers hydrogen bonding capabilities through its amide group, enhancing the compound's interaction potential with biological targets.
The combination of these structural elements creates a molecule with multiple sites for potential interactions, including:
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Hydrogen bond donor and acceptor sites in the amide and tetrazole regions
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Thiol group that can participate in redox chemistry and metal coordination
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Aromatic rings that can engage in π-π stacking interactions
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Nitrogen atoms that can participate in coordination with metal ions or hydrogen bonding
Synthesis Methods
Specific Synthesis Protocol
A typical synthetic route for N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide involves the reaction of 3-(5-mercapto-1H-tetrazol-1-yl)aniline with benzoyl chloride under basic conditions. This approach creates the benzamide moiety attached to the pre-formed tetrazole-substituted phenyl group. The reaction generally proceeds under mild conditions and produces the target compound with reasonable yields.
The synthesis of related tetrazole compounds often involves the use of sodium azide in combination with various diamines and benzoyl chloride derivatives. Similar approaches likely apply to the synthesis of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide, with specific modifications to accommodate the mercapto functionality.
Industrial Production Considerations
For large-scale or industrial production of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide, continuous flow reactors and automated systems may be employed to enhance efficiency and yield. These modern synthetic approaches address several challenges associated with tetrazole synthesis, including:
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The potentially hazardous nature of azide reagents
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The need for precise temperature control during the cycloaddition reaction
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Purification challenges for compounds with multiple functional groups
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Scale-up considerations for reactions involving sensitive intermediates
Biological Activities
Antimicrobial Properties
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide exhibits significant biological activity, particularly as an antimicrobial agent effective against various bacterial strains. This antimicrobial activity likely stems from the compound's ability to interact with essential biological targets in microbial cells, potentially disrupting critical cellular processes required for microbial survival and reproduction.
The presence of the tetrazole ring with its unique electronic distribution, combined with the mercapto group's ability to form disulfide bonds, may contribute to the compound's effectiveness against bacterial pathogens. The benzamide moiety could enhance membrane permeability or provide additional interaction sites with bacterial targets.
Mechanism of Action
Protein Interactions
The mechanism of action for N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide likely involves multiple molecular interactions with biological targets. One noteworthy aspect is the thiol group's capacity to form disulfide bonds with cysteine residues in proteins, potentially modulating their function. This interaction mechanism is significant as it can alter protein conformation, activity, or stability, thereby influencing various cellular processes.
Cell Signaling Pathways
The compound's structure suggests potential interactions with biological targets involved in cell signaling pathways. These interactions may include:
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Inhibition of specific enzymes crucial for cellular function
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Modulation of receptor-mediated signaling cascades
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Interference with protein-protein interactions essential for cellular communication
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Disruption of metabolic pathways critical for cellular survival
Comparison with Similar Tetrazole Compounds
Structural and Functional Comparisons
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide shares structural similarities with other tetrazole derivatives but possesses unique features that distinguish it from related compounds. The table below highlights key differences between this compound and other tetrazole derivatives:
| Compound | Key Structural Features | Primary Functional Groups | Potential Applications |
|---|---|---|---|
| N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide | Tetrazole ring with mercapto group, benzamide moiety | Thiol, amide, tetrazole | Antimicrobial, potential anticancer |
| N-(3-(1H-Tetrazol-5-yl)phenyl)acetamide | Tetrazole ring without mercapto group, acetamide moiety | Amide, tetrazole | KPC-2 β-lactamase inhibition |
| 5-phenyl-1H-tetrazole | Simple tetrazole with phenyl substituent | Tetrazole | Building block in synthesis |
| 1-phenyl-1H-tetrazole-5-thiol | Tetrazole with thiol group, phenyl at N-1 | Thiol, tetrazole | Various biological applications |
Biological Activity Comparison
The biological activities of tetrazole compounds vary depending on their specific structural features. N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide's antimicrobial activity represents one facet of the broader spectrum of biological effects observed in tetrazole-containing compounds. The presence of the mercapto group likely enhances its potential for forming disulfide bonds with biological targets, distinguishing its mechanism from other tetrazole derivatives.
Applications in Research and Development
Pharmaceutical Applications
The unique structural and chemical properties of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide position it as a valuable compound in pharmaceutical research. Potential applications include:
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Development of novel antimicrobial agents to address antibiotic resistance
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Exploration as a lead compound for anticancer drug discovery
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Investigation as a potential modulator of specific enzymes or receptors
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Utilization as a structural scaffold for medicinal chemistry optimization
Material Science and Industrial Applications
Beyond pharmaceutical applications, tetrazole compounds like N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide have potential uses in material science and industrial settings. The nitrogen-rich tetrazole ring, combined with the compound's other functional groups, may provide properties suitable for:
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Development of specialty materials with specific chemical or physical properties
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Creation of sensors or diagnostic tools based on the compound's interaction capabilities
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Utilization in chemical synthesis as intermediates or building blocks
Current Research and Future Directions
Recent Investigations
Current research on N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide and related tetrazole compounds continues to expand our understanding of their properties and potential applications. Investigations into synthesis optimization, structure-activity relationships, and specific biological targets represent active areas of research.
The development of modified heterocyclic compounds with enhanced preventive influence against cancer represents one promising direction, as demonstrated by work with related tetrazole compounds. The combination of tetrazole moieties with various functional groups offers opportunities for creating compounds with targeted biological activities.
Future Research Opportunities
Several promising avenues for future research on N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide include:
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Detailed structure-activity relationship studies to optimize biological activity
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Investigation of specific molecular targets and binding mechanisms
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Development of improved synthetic routes with higher yields and fewer environmental concerns
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Exploration of synergistic effects with established therapeutic agents
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Assessment of potential applications beyond antimicrobial and anticancer activities
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